4-Butoxy-3-fluorophenylboronic acid
Overview
Description
4-Butoxy-3-fluorophenylboronic acid is an organic compound with the molecular formula C10H14BFO3. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 4-Butoxy-3-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be a solid at room temperature , which could impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups in the reaction environment could potentially influence the efficacy and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-Butoxy-3-fluorophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)
Conditions: Typically performed in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Butoxy-3-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Comparison with Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but lacks the butoxy group, leading to different reactivity and applications.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a butoxy group, which affects its electronic properties and reactivity.
Uniqueness: 4-Butoxy-3-fluorophenylboronic acid is unique due to the presence of both a butoxy and a fluorine substituent on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
(4-butoxy-3-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHCUZXLXOUYHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584279 | |
Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156487-13-7 | |
Record name | B-(4-Butoxy-3-fluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156487-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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